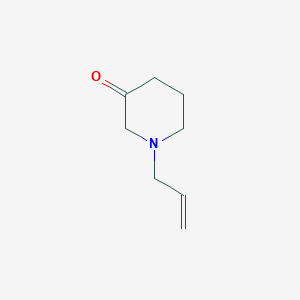

1-Allylpiperidin-3-one

CAS No.:

Cat. No.: VC18847163

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO |

|---|---|

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | 1-prop-2-enylpiperidin-3-one |

| Standard InChI | InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(10)7-9/h2H,1,3-7H2 |

| Standard InChI Key | ZJEHZPACGLUSTG-UHFFFAOYSA-N |

| Canonical SMILES | C=CCN1CCCC(=O)C1 |

Introduction

Synthesis and Reaction Pathways

Direct Alkylation of Piperidin-3-one

A plausible route to 1-allylpiperidin-3-one involves the N-allylation of piperidin-3-one using allyl halides under basic conditions. This method parallels the synthesis of 1-allylpiperidin-4-one, where potassium carbonate or sodium hydride facilitates deprotonation of the piperidine nitrogen, followed by nucleophilic substitution with allyl bromide .

Post-Functionalization Strategies

Post-synthetic modifications include:

-

Wolff-Kishner Reduction: Conversion of the ketone to a methylene group, yielding 1-allylpiperidine.

-

Grignard Additions: Nucleophilic attack at the carbonyl carbon to form tertiary alcohols.

Physicochemical Properties

Experimental data for 1-allylpiperidin-3-one remain scarce, but predictions based on computational models and structural analogs provide provisional insights:

The lower molecular weight of 1-allylpiperidin-3-one compared to its Boc-protected derivative reduces steric hindrance, potentially enhancing solubility in polar aprotic solvents. The predicted pKa aligns with typical α,β-unsaturated ketones, indicating weak acidity at the carbonyl group .

Chemical Reactivity and Stability

Electrophilic Reactivity

The ketone moiety undergoes standard nucleophilic additions, such as:

-

Enamine Formation: Condensation with primary amines to yield conjugated enamines.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile).

Allylic Functionalization

The allyl group participates in transition-metal-catalyzed reactions, including:

-

Heck Coupling: Arylation or vinylation at the allylic terminus.

-

Hydroamination: Addition of amines across the double bond.

Oxidative Degradation

Exposure to strong oxidizing agents (e.g., KMnO₄) may cleave the allyl chain or epoxidize the double bond, necessitating inert storage conditions.

Applications in Organic Synthesis

1-Allylpiperidin-3-one’s bifunctional nature makes it valuable for constructing nitrogen-containing scaffolds:

-

Bicyclic Amines: Intramolecular cyclizations yield azabicyclo[m.n.p] systems, prevalent in alkaloid synthesis.

-

Ligand Precursors: Chelating agents for asymmetric catalysis after ketone reduction to secondary amines.

-

Pharmaceutical Intermediates: Functionalization to β-amino alcohols or γ-lactams, common motifs in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume